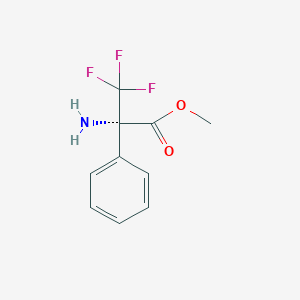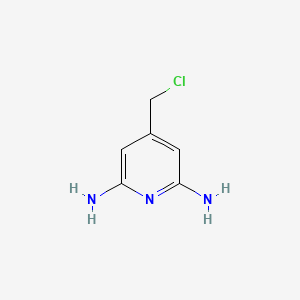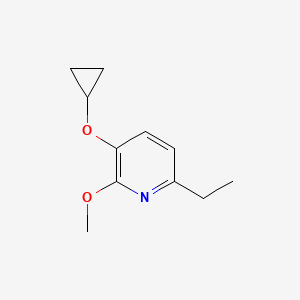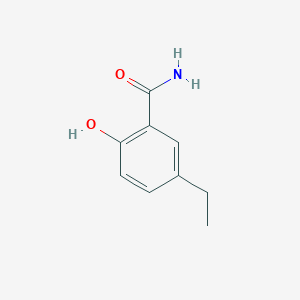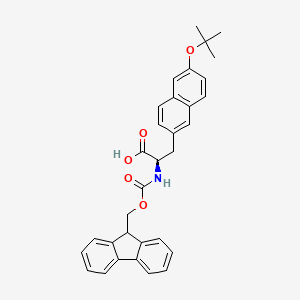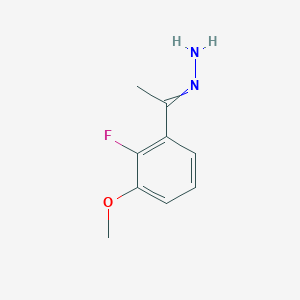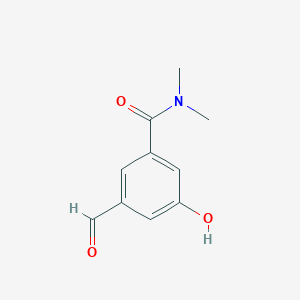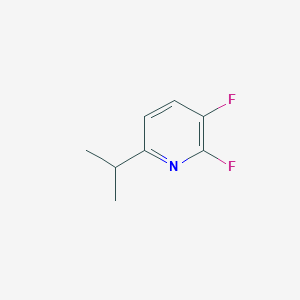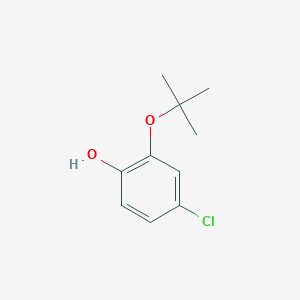
2-(Tert-butoxy)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-4-chlorophenol is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-4-chlorophenol typically involves the reaction of 4-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of tert-butyl chloride and aluminum chloride (AlCl3) as a catalyst. The reaction proceeds via the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxy group into various organic compounds, including phenols .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)-4-chlorophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group or reduce the phenolic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.
Applications De Recherche Scientifique
2-(Tert-butoxy)-4-chlorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-4-chlorophenol involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as an electron-donating group, influencing the reactivity of the phenolic ring. This can affect the compound’s ability to undergo electrophilic aromatic substitution reactions, making it more reactive towards electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butoxy)-6-chloropyridine: Similar in structure but with a pyridine ring instead of a phenol ring.
2-(Tert-butoxy)pyridine: Another compound with a tert-butoxy group attached to a pyridine ring.
Uniqueness
2-(Tert-butoxy)-4-chlorophenol is unique due to the presence of both a tert-butoxy group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C10H13ClO2 |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
4-chloro-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3 |
Clé InChI |
WIYRCJLHBICRDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)

